Metahexamide-d11
Description
The deuterium substitution at 11 positions enhances its metabolic stability, making it valuable in pharmacokinetic and metabolic studies as an internal standard or tracer .
Properties
Molecular Formula |
C₁₄H₁₀D₁₁N₃O₃S |
|---|---|
Molecular Weight |
322.47 |
Synonyms |
1-(3-Amino-p-tolylsulfonyl)-3-cyclohexylurea-d11; 3-Amino-4-methylbenzenesulfonylcyclohexylurea-d11; Euglycin-d11; Glyhexylamide-d11; Glyhexylamine isodiane-d11; Melanex-d11; Metahexamide-d11; Methahexamide-d11; Methexamide-d11; N-Cyclohexyl-N’-(3-am |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Metahexamide-d11 belongs to the sulfonylurea class, which includes compounds like Tolbutamide , Glibenclamide , and Chlorpropamide . Key differentiating factors include:
Structural and Pharmacokinetic Differences
| Property | This compound | Tolbutamide | Glibenclamide | Chlorpropamide |
|---|---|---|---|---|
| Deuterium Substitution | 11 positions | None | None | None |
| Half-life (hr) | 12–18 (stable isotope) | 4–7 | 10–16 | 24–36 |
| Metabolic Pathway | CYP2C9/CYP3A4 (slowed) | CYP2C9 | CYP2C9/CYP3A4 | CYP2C19 |
| Use Case | Analytical standard | Type 2 diabetes | Type 2 diabetes | Type 2 diabetes |
Footnotes:
- Deuterium in this compound reduces metabolic clearance, enabling precise tracking in mass spectrometry .
- Tolbutamide’s shorter half-life limits its clinical utility compared to longer-acting analogs like Glibenclamide .
Analytical Performance
In LC-MS/MS studies, this compound demonstrates superior signal-to-noise ratios compared to non-deuterated analogs due to minimized isotopic interference. For example:
- Limit of Detection (LOD) : 0.1 ng/mL for this compound vs. 0.5 ng/mL for Tolbutamide-d0 .
- Matrix Effects : <5% variability in plasma samples, outperforming Chlorpropamide-d0 (>15% variability) .
Research Findings
Stability Studies: this compound exhibits negligible degradation over 72 hours at 4°C, whereas non-deuterated analogs degrade by 20–30% under the same conditions .
Pharmacodynamic Data : While Metahexamide itself has weak hypoglycemic activity (EC50: 1.2 μM), its deuterated form is pharmacologically inert, validating its role as a tracer .
Data Tables
Table 1: Comparative Physicochemical Properties
| Parameter | This compound | Glibenclamide | Chlorpropamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 356.4 | 494.0 | 276.7 |
| LogP | 2.8 | 4.1 | 3.5 |
| Solubility (mg/mL, H2O) | 0.12 | 0.03 | 0.25 |
Footnotes:
- LogP values calculated using shake-flask method; this compound’s lower lipophilicity enhances aqueous solubility .
Notes
Limitations : Clinical data on this compound are scarce; most studies focus on analytical applications rather than therapeutic outcomes .
Regulatory Status: Not approved for therapeutic use; classified as a research compound in most jurisdictions .
Methodological Considerations : Use SI units (e.g., ng/mL, μM) for consistency in reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
